Etelcalcetide hydrochloride
Overview
Description
Etelcalcetide hydrochloride, also known as AMG 416 hydrochloride, is a synthetic peptide that acts as an activator of the calcium-sensing receptor (CaSR) . It is used to treat secondary hyperparathyroidism in adults with chronic kidney disease who are on dialysis .
Molecular Structure Analysis
Etelcalcetide has a molecular formula of C38H73N21O10S2 and a molecular weight of 1048.26 g/mol . It is a small molecule and is classified as a second-generation calcimimetic agent .Physical And Chemical Properties Analysis
Etelcalcetide hydrochloride is a solid substance that is soluble in water at a concentration of ≥ 60 mg/mL . It has a molecular weight of 1084.71 and its molecular formula is C38H74ClN21O10S2 .Scientific Research Applications
Etelcalcetide as an Intravenous Calcimimetic Agent : Etelcalcetide hydrochloride is recognized as the first intravenous calcimimetic agent for treating SHPT. Its administration via the dialysis circuit helps reduce the medication burden for patients (Inoue & Harada, 2017).
Mechanism of Action : Etelcalcetide functions as an allosteric activator of the calcium-sensing receptor (CaSR). It has been shown to suppress parathyroid hormone (PTH) secretion both in vitro and in vivo, addressing SHPT conditions such as parathyroid gland hypertrophy, bone disorder, and ectopic calcification (Harada et al., 2019).
Clinical Efficacy and Safety : Clinical trials across the US, Europe, and Japan have demonstrated the safety and efficacy of etelcalcetide in dialysis patients. It has shown promise in reducing PTH levels effectively and managing mineral and bone disorders associated with CKD (Hamano et al., 2017).
Pharmacokinetics and Biotransformation : Studies have elucidated the pharmacokinetics, biotransformation, and excretion of etelcalcetide, highlighting its primary clearance through hemodialysis and minor excretion in urine and feces. Biotransformation occurs via disulfide exchange with endogenous thiols, maintaining the d-amino acid backbone of the drug (Subramanian et al., 2016).
Pharmacodynamics in SHPT and CKD Patients : Population pharmacokinetic/pharmacodynamic modeling has been used to understand the relationship between etelcalcetide exposures and markers of efficacy (PTH) and safety (calcium) in SHPT and CKD patients receiving hemodialysis (Chen et al., 2016).
Impact on Fibroblast Growth Factor 23 (FGF23) : Etelcalcetide significantly reduces FGF23 levels, a key factor in CKD-MBD (mineral and bone disorder). The reduction in FGF23 is strongly correlated with reductions in calcium and phosphate but not with PTH (Wolf et al., 2019).
Prevention of Vascular Calcification : In a rat model of renal insufficiency with SHPT, etelcalcetide was shown to prevent vascular calcification, potentially due to reductions in serum FGF23, calcium, and phosphorus levels (Yu et al., 2017).
Safety And Hazards
Etelcalcetide hydrochloride is toxic and can cause moderate to severe irritation to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental contact, it is recommended to wash off immediately with plenty of water and seek medical attention .
Future Directions
Etelcalcetide hydrochloride has been approved for the treatment of secondary hyperparathyroidism in adult patients with chronic kidney disease on hemodialysis . It is currently awaiting approval in the USA, Russia, Switzerland, and Japan for the same treatment . Further studies are needed to verify its direct effect on parathyroid hormone secretion in human parathyroid cells .
properties
IUPAC Name |
(2R)-3-[[(2S)-2-acetamido-3-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-[[(2R)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]disulfanyl]-2-aminopropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQMSZGKHGQUHG-WZDHWKSBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](CCCN=C(N)N)NC(=O)[C@@H](C)NC(=O)[C@@H](CSSC[C@@H](C(=O)O)N)NC(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74ClN21O10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158103 | |
Record name | Velcalcetide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1084.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Etelcalcetide hydrochloride | |
CAS RN |
1334237-71-6 | |
Record name | Etelcalcetide hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1334237716 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Velcalcetide Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70158103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETELCALCETIDE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72PT5993DU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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